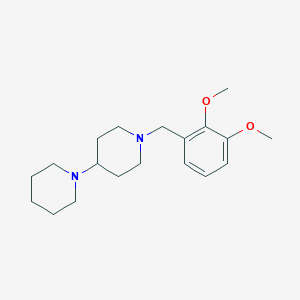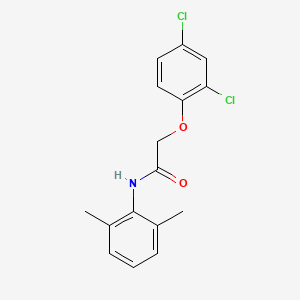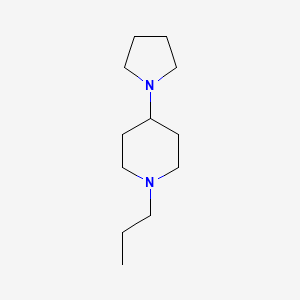![molecular formula C20H29NO4 B5690528 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690528.png)
9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol works by inhibiting FAAH, which is an enzyme that breaks down endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which leads to the activation of cannabinoid receptors. This activation results in various physiological effects, including pain relief, reduced anxiety, and improved mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve mood and anxiety, and enhance memory and learning. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol is its specificity for FAAH inhibition, which allows for the selective modulation of endocannabinoid levels. This specificity also reduces the potential for off-target effects. However, this compound has a short half-life and requires multiple doses for sustained effects. Additionally, this compound has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol research. One area of interest is the potential use of this compound in the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, which suggests that it may be useful in the treatment of substance use disorders. Another area of interest is the use of this compound in combination with other drugs to enhance their therapeutic effects. Finally, there is a need for the development of more potent and selective FAAH inhibitors to improve the efficacy and specificity of this compound.
Synthesis Methods
The synthesis of 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol involves a multistep process that starts with the reaction of 4-methoxybenzyl chloride with 4-pentenoic acid to form 4-(4-methoxyphenyl)butenoic acid. This is then converted to the corresponding acid chloride, which is reacted with 1-oxa-9-azaspiro[5.5]undecane-5-ol to yield this compound.
Scientific Research Applications
9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, pain, and addiction. It has been shown to increase the levels of endocannabinoids, which are natural compounds that regulate various physiological processes in the body. Endocannabinoids are also involved in the regulation of mood, appetite, pain, and sleep.
properties
IUPAC Name |
1-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-4-(4-methoxyphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-24-17-9-7-16(8-10-17)4-2-6-19(23)21-13-11-20(12-14-21)18(22)5-3-15-25-20/h7-10,18,22H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAQIODKKVBABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)N2CCC3(CC2)C(CCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-N,N-dimethyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5690459.png)

![2-[(2-methoxybenzyl)thio]-1H-benzimidazole](/img/structure/B5690474.png)
![methyl N-({3-oxo-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]dec-8-yl}carbonyl)glycinate](/img/structure/B5690476.png)
![6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B5690479.png)
![2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5690491.png)
![3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5690493.png)

![3-{5-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}-N-isopropylpropanamide](/img/structure/B5690509.png)
![7-methoxy-3-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5690518.png)


![N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690531.png)
![N-(4-ethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5690543.png)